2-Bromohexan-3-one 2-Bromohexan-3-one
Brand Name: Vulcanchem
CAS No.: 98442-06-9
VCID: VC4134218
InChI: InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3
SMILES: CCCC(=O)C(C)Br
Molecular Formula: C6H11BrO
Molecular Weight: 179.05 g/mol

2-Bromohexan-3-one

CAS No.: 98442-06-9

Cat. No.: VC4134218

Molecular Formula: C6H11BrO

Molecular Weight: 179.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromohexan-3-one - 98442-06-9

Specification

CAS No. 98442-06-9
Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
IUPAC Name 2-bromohexan-3-one
Standard InChI InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3
Standard InChI Key SCOFXRPWXQJAEX-UHFFFAOYSA-N
SMILES CCCC(=O)C(C)Br
Canonical SMILES CCCC(=O)C(C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromohexan-3-one features a hexan-3-one backbone substituted with a bromine atom at the second carbon (Figure 1). The carbonyl group at C3 creates an electron-deficient site, while the bromine at C2 acts as a leaving group, facilitating nucleophilic substitution reactions. This structure underpins its reactivity and utility in synthesizing complex molecules.

Table 1: Physicochemical Properties of 2-Bromohexan-3-one

PropertyValue/Description
Molecular FormulaC₆H₁₁BrO
Molecular Weight195.06 g/mol
Boiling Point~180–185°C (estimated)
SolubilityMiscible in polar organic solvents
ReactivityHigh (nucleophilic substitution, redox)

The compound’s polar nature allows solubility in acetone, ethanol, and dichloromethane, while its volatility necessitates careful handling under inert conditions .

Synthesis and Manufacturing

Traditional Bromination Methods

Conventional synthesis involves brominating hexan-3-one using bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. For example, HBr in the presence of a Lewis acid catalyst selectively substitutes the α-hydrogen at C2, yielding 2-Bromohexan-3-one with minimal di-bromination byproducts .

Table 2: Comparison of Bromination Methods

MethodReagents/ConditionsYield (%)Selectivity
Br₂ in CCl₄0–5°C, 12 hours65–70Moderate
HBr with FeCl₃Room temperature, 6 hours80–85High
ElectrochemicalKBr, H₂O, 1.5 V, flow reactor90–95Excellent

Electrochemical Bromofunctionalization

Recent advances in electrochemistry enable efficient bromination of alkenes and ketones. In a flow reactor setup, 2-Bromohexan-3-one is synthesized via anodic oxidation of hexan-3-one in the presence of potassium bromide (KBr). This method offers superior yields (90–95%) and scalability compared to batch processes . The reaction mechanism involves in situ generation of bromine radicals, which selectively target the α-position of the carbonyl group.

Biological Activity and Mechanisms

Enzyme Inhibition and Receptor Antagonism

2-Bromohexan-3-one derivatives exhibit significant bioactivity. For instance, triazole derivatives synthesized via Huisgen cycloaddition (click chemistry) demonstrate potent antagonism at the P2Y₁₄ receptor, a target for inflammatory and metabolic disorders .

Table 3: Bioactivity of Select Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Selectivity
3 (Reference)P2Y₁₄2.7High (>100-fold vs. P2Y₁)
65 (Triazole derivative)P2Y₁₄6.0Moderate (7-fold vs. P2Y₆)
74 (Trifluoromethyl)P2Y₁₄237Low

The lead compound 3 (derived from 2-Bromohexan-3-one) shows nanomolar affinity for P2Y₁₄, with minimal off-target interactions at dopamine and opioid receptors .

Applications in Medicinal Chemistry

Intermediate in Drug Discovery

2-Bromohexan-3-one serves as a precursor to bioactive molecules. For example, coupling it with aryl azides via click chemistry yields triazole-containing antagonists with optimized pharmacokinetic profiles. The trifluoromethyl derivative 65 demonstrates improved solubility (cLogP = 4.59) compared to the parent compound (cLogP = 5.65), enhancing its drug-likeness .

Radiolabeling and Imaging

Bromine’s isotopic variants (e.g., ⁷⁷Br) enable the synthesis of radiotracers for positron emission tomography (PET). Functionalizing 2-Bromohexan-3-one with fluorine-18 or other isotopes could facilitate real-time tracking of metabolic pathways.

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